![molecular formula C11H19NO9 B583364 CMP SIALIC ACID, [SIALIC-6-14C] CAS No. 147385-62-4](/img/no-structure.png)

CMP SIALIC ACID, [SIALIC-6-14C]

货号 B583364

CAS 编号:

147385-62-4

分子量: 321.224

InChI 键: SQVRNKJHWKZAKO-IJEZIBBDSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CMP Sialic Acid, also known as CMP-Neu5Ac, is the activated form of sialic acid that is required for the biosynthesis of sialic acid-containing complex carbohydrates . Sialic acids are abundant nine-carbon sugars expressed terminally on glycoconjugates of eukaryotic cells and are crucial for a variety of cell biological functions such as cell–cell adhesion, intracellular signaling, and in regulation of glycoproteins stability .

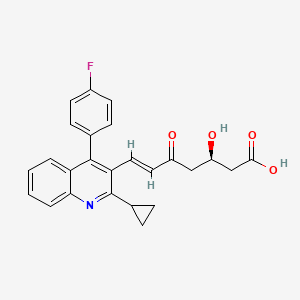

Synthesis Analysis

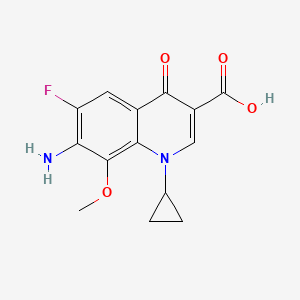

The synthesis of CMP Sialic Acid involves key enzymes of the mammalian Neu5Ac biosynthesis pathway: UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, N-acetylneuraminic acid phosphate synthase, and CMP-N-acetylneuraminic acid synthetase . Cytosolic CMP–sialic acid levels regulate the de novo synthesis of sialic acids by feedback inhibition of GNE .Molecular Structure Analysis

Sialic acids are assorted, naturally occurring, nine-carbon α-keto acids composing a family of over 50 structurally distinct carbohydrates that exist mostly in mammals and in a few taxonomically scattered bacterial and fungal species .Chemical Reactions Analysis

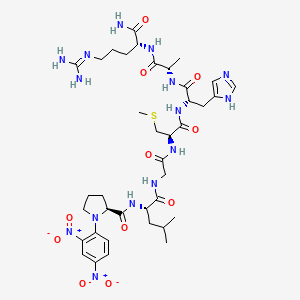

Sialo-oligosaccharides are often synthesized via cascade reaction of CMP-sialic acid synthetase (CSS) and sialyltransferase (SiaT) . In the nucleus, Neu5Ac is conjugated with cytidine monophosphate (CMP) by the CMP sialic acid synthase (CMAS) and transported into the Golgi system via the CMP–sialic acid transporter SLC35A1 .Physical And Chemical Properties Analysis

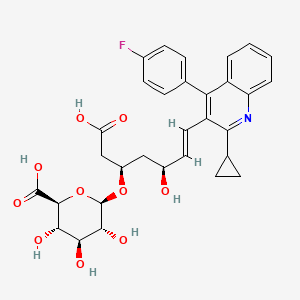

The enzymes involved in the synthesis of CMP Sialic Acid, from both Gram-positive and Gram-negative bacteria, share common catalytic properties such as their dependency on divalent cation, temperature and pH profiles, and catalytic mechanisms .作用机制

安全和危害

属性

CAS 编号 |

147385-62-4 |

|---|---|

分子式 |

C11H19NO9 |

分子量 |

321.224 |

IUPAC 名称 |

(2S,4S,5S,6S)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |

InChI 键 |

SQVRNKJHWKZAKO-IJEZIBBDSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

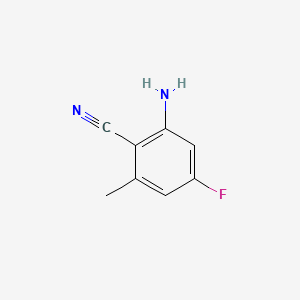

2-Amino-4-fluoro-6-methylbenzonitrile

159020-76-5

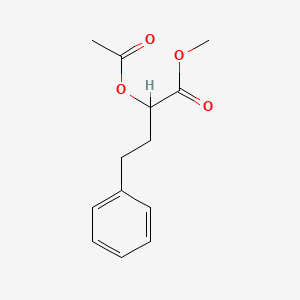

2-Acetoxy-4-phenylbutanoic acid methyl ester

138276-23-0

![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)